molecular formula C14H15IN2O B1671293 Enisamium iodide CAS No. 201349-37-3

Enisamium iodide

Katalognummer B1671293
CAS-Nummer: 201349-37-3
Molekulargewicht: 354.19 g/mol
InChI-Schlüssel: ILSOAHPXYZRFBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enisamium iodide is an antiviral small molecule . It is a derivative of isonicotinic acid . The molecular formula of Enisamium iodide is C14H15IN2O . It is used as an antiviral agent in Russia and suppresses the effect of influenza viruses and other pathogens of acute respiratory viral infections due to a direct inhibitory effect on the penetration of viruses through the cell membrane .


Molecular Structure Analysis

The molecular structure of Enisamium iodide is characterized by a molecular formula of C14H15IN2O . The average mass is 354.186 Da and the monoisotopic mass is 354.022888 Da .


Physical And Chemical Properties Analysis

Enisamium iodide is characterized by a molecular formula of C14H15IN2O . The average mass is 354.186 Da and the monoisotopic mass is 354.022888 Da . The solubility of Enisamium iodide in four buffer solutions from pH 1.2 to 7.5 is about 60 mg/mL at 25 °C, and ranges from 130 to 150 mg/mL at 37 °C, depending on the pH .

Wissenschaftliche Forschungsanwendungen

Bioavailability and Classification

  • Bioavailability Study : Enisamium iodide, a 4-(benzylcarbamoyl)-1-methylpyridinium iodide, has been studied for its biopharmaceutics classification and in vitro bioavailability. It exhibits high solubility and low permeability, classifying it as a class III substance in the Biopharmaceutics Classification System (BCS). Further bioavailability confirmation is required in animal and human studies (Haltner-Ukomadu et al., 2018).

Antiviral Activity

  • Influenza Virus Inhibition : Enisamium iodide demonstrates significant antiviral activity against various subtypes of influenza A viruses, including pandemic strains, and influenza B virus, in differentiated normal human bronchial epithelial cells. It affects an early stage of the virus life cycle (Boltz et al., 2018).
  • Viral RNA Polymerase Inhibition : Enisamium iodide reduces influenza virus shedding and improves patient recovery by inhibiting viral RNA polymerase activity. It is metabolized into an inhibitor of the influenza virus RNA polymerase, which contributes to reduced viral shedding and patient recovery in influenza patients (te Velthuis et al., 2020).
  • Broad-Spectrum Antiviral Drug : Exhibits wide-spectrum antiviral activity against human respiratory viruses, including influenza, parainfluenza, respiratory syncytial virus, and adenoviruses (Zarubaev et al., 2020).

Application in COVID-19 Treatment

  • COVID-19 Outpatient Treatment : Enisamium iodide showed efficacy and safety in outpatient treatment of moderate-to-severe COVID-19 infection, reducing the time of major COVID-19 symptom reliefand decreasing the rate of respiratory failure and associated mortality (Pshenichnaya & Zhdanov, 2021).
  • SARS-CoV-2 RNA Synthesis Inhibition : Enisamium iodide inhibits SARS-CoV-2 RNA synthesis in vitro and demonstrates potential as an effective antiviral against COVID-19. This inhibition may be attributed to its metabolite VR17-04, which prevents GTP and UTP incorporation, suggesting a possible mechanism of action against SARS-CoV-2 (Elli et al., 2021).

Pharmaceutical Development and Safety

  • Pharmaceutical Development : Research has been conducted on the development and validation of quantitative determination methods for enisamium iodide in pharmaceutical formulations, essential for quality control and ensuring the efficacy of the drug (Burmaka et al., 2017).
  • Safety in Pre-Clinical Studies : A study focused on the safety of enisamium iodide in the form of a nasal spray showed no local irritant action on the eye conjunctiva and nasal cavity mucosa in experimental animals, indicating its safety for such applications (Zhulai et al., 2020).

Wirkmechanismus

The antiviral activity of Enisamium iodide is associated with the inhibition of influenza virus RNA polymerase . It effectively inhibits SARS-CoV-2 virus replication in vitro in Caco-2 cells . The antiviral effect of Enisamium is due to the direct inhibitory action of its active metabolite VR17-04 on the viral RNA-dependent RNA polymerase of the coronavirus SARS-CoV-2 .

Zukünftige Richtungen

Enisamium iodide has shown promising results in inhibiting SARS-CoV-2 RNA synthesis in vitro . Future activity and structural studies can be performed to further uncover the molecular mechanism by which VR17-04 and Enisamium inhibit the SARS-CoV-2 RNA polymerase, or other RNA virus RNA polymerases . The bioavailability of Enisamium iodide needs to be confirmed in animal and human studies .

Eigenschaften

IUPAC Name

N-benzyl-1-methylpyridin-1-ium-4-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.HI/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSOAHPXYZRFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173960
Record name Enisamium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Enisamium iodide

CAS RN

201349-37-3
Record name Enisamium iodide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201349373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enisamium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENISAMIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22FG6Q00B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enisamium iodide
Reactant of Route 2
Reactant of Route 2
Enisamium iodide
Reactant of Route 3
Reactant of Route 3
Enisamium iodide
Reactant of Route 4
Reactant of Route 4
Enisamium iodide
Reactant of Route 5
Reactant of Route 5
Enisamium iodide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Enisamium iodide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.